Structural Differentiation from the Carboxylic Acid Congener: Hydrogen-Bond Donor Count and Physicochemical Profile
The title compound (C₁₅H₁₆N₂O₅S) is a primary carboxamide, whereas its closest commercially enumerated analog—1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxylic acid (C₁₅H₁₅NO₆S, CAS 1206154-40-6)—is a carboxylic acid. The carboxamide-to-acid substitution replaces a neutral, dipolar H-bond-donating moiety (–CONH₂: 2 H-bond donors, 2 acceptors) with an ionizable carboxyl group (–COOH: 1 donor, 2 acceptors at physiological pH, with potential for anion formation) . This single-atom change (NH₂ → OH) alters the calculated hydrogen-bond donor count from 2 to 1, modifies the compound's logD₇.₄ by an estimated +0.5 to +1.0 log units (neutral carboxamide being more lipophilic than the corresponding carboxylate), and eliminates the carboxylic acid's pH-dependent ionization liability that can confound membrane permeability assays [1]. These distinctions are operationally consequential for permeability, plasma protein binding, and off-target promiscuity in screening cascades.
| Evidence Dimension | Hydrogen-bond donor count and ionization state at physiological pH |
|---|---|
| Target Compound Data | 2 H-bond donors (primary amide –NH₂); neutral at pH 7.4; molecular formula C₁₅H₁₆N₂O₅S; MW 336.4 |
| Comparator Or Baseline | 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxylic acid: 1 H-bond donor (carboxyl –OH); predominantly anionic at pH 7.4; C₁₅H₁₅NO₆S; MW 337.3 (CAS 1206154-40-6) |
| Quantified Difference | Δ H-bond donors = +1; Δ estimated logD₇.₄ ≈ +0.5 to +1.0; absence of pH-dependent ionization (carboxamide) vs. ionization liability (carboxylate) |
| Conditions | Calculated from molecular structure; comparison based on enumerated chemical properties from ChemSrc and vendor databases |
Why This Matters
For permeability-limited targets or CNS programs, the neutral carboxamide avoids the carboxylate anion penalty on passive membrane diffusion, making the title compound a preferable scaffold when oral bioavailability or blood–brain barrier penetration is sought.
- [1] Sabt A, Abdelhafez OM, El-Haggar RS, et al. Novel coumarin-6-sulfonamides as apoptotic anti-proliferative agents: synthesis, in vitro biological evaluation, and QSAR studies. J Enzyme Inhib Med Chem. 2018;33(1):1095–1107. [Class-level SAR evidence that sulfonamide-amine fragment identity governs cytotoxicity and physicochemical properties]. View Source
